molecular formula C15H12N2O2 B13137502 9,10-Anthracenedione, 2-amino-1-(methylamino)- CAS No. 59222-15-0

9,10-Anthracenedione, 2-amino-1-(methylamino)-

Cat. No.: B13137502
CAS No.: 59222-15-0
M. Wt: 252.27 g/mol
InChI Key: NATIRVKBCIJOSA-UHFFFAOYSA-N
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Description

2-amino-1-(methylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino and methylamino groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(methylamino)anthracene-9,10-dione typically involves the introduction of amino and methylamino groups to the anthracene-9,10-dione structure. One common method involves the nitration of anthracene followed by reduction to form the corresponding amino derivative. Subsequent methylation of the amino group yields the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-1-(methylamino)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(methylamino)anthracene-9,10-dione involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cytotoxic effects. These interactions are mediated through the compound’s quinone structure, which can undergo redox cycling and generate reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-(methylamino)anthracene-9,10-dione is unique due to the presence of both amino and methylamino groups, which enhance its chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its analogs .

Properties

CAS No.

59222-15-0

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-amino-1-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H12N2O2/c1-17-13-11(16)7-6-10-12(13)15(19)9-5-3-2-4-8(9)14(10)18/h2-7,17H,16H2,1H3

InChI Key

NATIRVKBCIJOSA-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)N

Origin of Product

United States

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